5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate
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Overview
Description
2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[35]nonane-2,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the functional groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1,1-dimethylethyl)-5-methyl-
- Phenol, 2,5-bis(1,1-dimethylethyl)-
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
2-(1,1-Dimethylethyl) 5-(phenylmethyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C19H27N3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-O-benzyl 2-O-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate |
InChI |
InChI=1S/C19H27N3O4/c1-18(2,3)26-16(23)21-13-19(14-21)12-20-9-10-22(19)17(24)25-11-15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3 |
InChI Key |
HHJYHTZNWPVIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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